YKL-05-099
描述
YKL-05-099 是一种强效且选择性的盐诱导激酶 (SIK1、SIK2 和 SIK3) 抑制剂。它在科学研究中显示出巨大潜力,特别是在肿瘤学和免疫学领域。 这种化合物因其抑制心肌增强因子 2C (MEF2C) 功能及其在急性髓性白血病进展中的作用而被研究 .
科学研究应用
作用机制
YKL-05-099 通过抑制盐诱导激酶 (SIK1、SIK2 和 SIK3) 的活性发挥作用。 这种抑制导致 MEF2C 功能的抑制,这对于某些癌细胞(例如急性髓性白血病中的癌细胞)的生长和存活至关重要 . 该化合物还调节组蛋白脱乙酰基酶 4 (HDAC4) 的磷酸化状态和核定位,进一步影响基因表达和细胞功能 .
生化分析
Biochemical Properties
YKL-05-099 binds to SIK1 and SIK3 with IC50s of 10 and 30 nM, respectively . It has slightly less potent SIK2-inhibitory (IC50=40 nM) . In the context of AML, this compound suppresses the function of the lineage transcription factor MEF2C . This is achieved by altering the phosphorylation state and nuclear localization of histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C .
Cellular Effects
This compound has been shown to cause cell cycle arrest and apoptosis in MEF2C-expressing AML cell lines . This indicates that this compound can have profound effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SIK3 kinase activity . This leads to changes in the phosphorylation state and nuclear localization of HDAC4, thereby suppressing MEF2C function .
Temporal Effects in Laboratory Settings
The effects of this compound on AML progression have been studied over time in both in vitro and in vivo conditions
Subcellular Localization
准备方法
合成路线和反应条件
YKL-05-099 的合成涉及多个步骤,包括关键中间体的形成及其后续反应以形成最终产物。详细的合成路线和反应条件通常是开发人员的专有信息。 已知合成涉及使用各种试剂和催化剂来实现所需的化学转化 .
工业生产方法
This compound 的工业生产方法很可能涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度。 连续流动反应器和其他先进的制造技术也可以用于提高生产效率 .
化学反应分析
反应类型
YKL-05-099 经历几种类型的化学反应,包括:
氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 此反应涉及用另一个官能团取代一个官能团.
常用试剂和条件
This compound 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体条件,如温度和溶剂选择,取决于所需的反应和起始材料的性质 .
形成的主要产物
This compound 反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式 .
相似化合物的比较
YKL-05-099 在其对 SIK1、SIK2 和 SIK3 的强效和选择性抑制方面是独一无二的。类似的化合物包括:
HG-9-91-01: 另一种 SIK 抑制剂,但与 this compound 相比,具有不同的药代动力学特性.
SIK2 抑制剂: 选择性抑制 SIK2 的化合物,但可能对 SIK1 和 SIK3 沒有相同广泛的活性.
This compound 因其优异的药代动力学特性及其调节多条信号通路的能力而脱颖而出,使其成为科学研究中的通用工具 .
属性
IUPAC Name |
3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINULODWGEVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: YKL-05-099 has demonstrated intriguing effects on bone formation and resorption. Studies show it increases bone formation in hypogonadal female mice without a corresponding increase in bone resorption. [] This is significant as most anabolic osteoporosis treatments, while enhancing bone formation, also increase bone resorption, potentially limiting their efficacy. Interestingly, while this compound inhibits SIKs, mice with global deletion of SIK2 and SIK3 show increased bone formation and resorption. [] This suggests that this compound might interact with additional targets involved in bone remodeling.
A: Besides SIKs, this compound also inhibits CSF1R, the receptor for macrophage colony-stimulating factor (M-CSF). [] M-CSF is crucial for osteoclast differentiation and function. Therefore, by inhibiting CSF1R, this compound can suppress osteoclast activity and bone resorption. This dual targeting of SIKs and CSF1R explains why this compound can uncouple bone formation and resorption, promoting bone formation without increasing bone breakdown. []
A: Several lines of evidence point to the on-target activity of this compound in AML. Firstly, genetic targeting of SIK3 or MEF2C mirrored the effects of this compound, suppressing AML cell growth both in vitro and in vivo. [] Secondly, this compound treatment led to the dephosphorylation and nuclear accumulation of HDAC4, consistent with SIK3 inhibition. [] Thirdly, introducing a gatekeeper mutation in SIK3, which confers resistance to this compound, attenuated the compound's anti-proliferative effects. [] This confirms that this compound exerts its effects primarily through SIK3 inhibition.
A: this compound has shown promising results in preclinical models of AML, particularly those with high MEF2C expression, which is associated with poor prognosis. [] By inhibiting SIK3 and subsequently suppressing MEF2C function, this compound induces cell cycle arrest and apoptosis in AML cells. [] Animal studies demonstrated that this compound attenuates disease progression and extends survival in MLL-AF9 AML models. [] These findings support further investigation of this compound and the development of improved SIK3 inhibitors for potential clinical application in AML patients.
A: this compound's therapeutic potential extends beyond AML. Studies have explored its use in models of inflammatory diseases. Research indicates that this compound can modulate inflammatory cytokine responses, similar to genetic SIK inhibition. [] Furthermore, research suggests a potential role for SIK1 inhibition by this compound in the treatment of desmoplastic small round cell tumor. []
A: Despite its potential, this compound has some limitations. It is essential to note that this compound is a tool compound, not yet optimized for clinical use. While it displays favorable pharmacokinetic properties, achieving sustained serum concentrations above its IC50 for SIK2 inhibition, [] further development is needed to enhance its specificity, bioactivity, and drug-like properties. [] Additionally, more research is required to fully understand its long-term effects and potential toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。